molecular formula C21H22Cl2FN5O B193316 Crizotinib CAS No. 877399-52-5

Crizotinib

Cat. No. B193316
CAS RN: 877399-52-5
M. Wt: 450.3 g/mol
InChI Key: KTEIFNKAUNYNJU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crizotinib is an antineoplastic (cancer) agent used to treat metastatic non-small cell lung cancer (NSCLC) that is caused by a defect in either a gene called anaplastic lymphoma kinase (ALK) or a gene called ROS1 . It interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Crizotinib is a cMet/ALK inhibitor that is in phase III clinical trials for the treatment of cancer. A key step in the synthesis is the asymmetric reduction of acetophenone A to (S)- B using an engineered ketoreductase from Lactobacillus sp .


Chemical Reactions Analysis

Crizotinib has been found to have antibacterial activity against Gram-positive bacteria by reducing ATP production and targeting the CTP synthase PyrG . It has also been associated with drug resistance in the treatment of non-small cell lung cancer .


Physical And Chemical Properties Analysis

Crizotinib is a small molecule with a chemical formula of C21H22Cl2FN5O and a molar mass of 450.337 g/mol . More detailed physical and chemical properties could not be retrieved due to expired search results.

Scientific Research Applications

Treatment of Non-Small-Cell Lung Cancer (NSCLC)

Crizotinib is an oral tyrosine kinase inhibitor that targets ALK, MET, and ROS1 kinase . It has emerged as an effective treatment for ROS1-rearranged NSCLC . In South Korea’s real-world setting, characterized by a higher elderly population and increased brain/central nervous system metastasis rates, crizotinib remains a cornerstone in treating ROS1-rearranged NSCLC, providing lasting clinical benefits with a favorable safety profile .

Liquid Biopsies

Liquid biopsies, utilizing biomarkers, are instrumental in detecting targetable mutations, monitoring the disease burden, and identifying resistance mechanisms . Real-world data on the use and outcomes of crizotinib in ROS1-rearranged non-small-cell lung cancer (NSCLC) are limited. This study aims to analyze the real-world efficacy of crizotinib in South Korea and explore the utilization of liquid biopsies that implement next-generation sequencing (NGS) using cell-free total nucleic acids .

Treatment of Anaplastic Thyroid Cancer (ATC)

Anaplastic thyroid cancer (ATC) is one of the deadliest human cancers and represents less than 2% of thyroid carcinomas . A therapeutic target for ATC is represented by anaplastic lymphoma kinase (ALK) rearrangements, involved in tumor growth . Crizotinib has shown antineoplastic effects in primary human ATC cells with transforming striatin (STRN)–ALK fusion .

Inhibition of Proliferation, Migration, and Invasion

Crizotinib has been found to inhibit proliferation, migration, and invasion and increase apoptosis in primary human ATC cultures . This effect was particularly pronounced in cultures with STRN–ALK .

Treatment of ALK-Positive NSCLC

Crizotinib is an oral small-molecule tyrosine kinase inhibitor of the ALK, MET, and ROS1 kinases, approved in ALK-positive non-small cell lung cancer .

Mechanism of Action

Target of Action

Crizotinib is a receptor tyrosine kinase inhibitor primarily targeting the anaplastic lymphoma kinase (ALK), ROS1, and the c-Met/Hepatocyte Growth Factor Receptor (HGFR) tyrosine kinases . These kinases play crucial roles in cell growth and survival, and their dysregulation can lead to the development of cancer .

Mode of Action

Crizotinib works by competitively binding within the ATP-binding pocket of its target kinases, thereby inhibiting their activity . In the case of non-small cell lung cancer (NSCLC) tumors with EML4-ALK rearrangements, crizotinib inhibits the kinase activity of the fusion protein, effectively suppressing the constitutive signaling that drives the malignant phenotype .

Biochemical Pathways

Crizotinib’s inhibition of ALK, ROS1, and c-Met disrupts several downstream signaling pathways involved in cell proliferation, survival, and angiogenesis . For instance, it has been reported that crizotinib can induce apoptosis via the mitochondrial pathway, characterized by a decrease in the Bcl2/Bax ratio, dissipation of the mitochondrial membrane potential, and an increase in apoptotic markers .

Pharmacokinetics

Crizotinib exhibits a bioavailability of 43% and is primarily metabolized in the liver by CYP3A4/5 . It has a mean apparent plasma terminal half-life of 42 hours following single doses . Factors such as Asian race, female sex, body weight, creatinine clearance, and total bilirubin levels can influence crizotinib’s pharmacokinetic parameters .

Result of Action

Crizotinib’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It has been shown to reduce the viability of cancer cells, abolish colony formation, and lead to a loss of cells bearing specific markers . Additionally, it has been found to stimulate immunogenic cell death, enhancing the therapeutic efficacy of other treatments .

Action Environment

The efficacy and stability of crizotinib can be influenced by various environmental factors. For instance, it has been found to possess antimicrobial efficacy against Gram-positive bacteria, suggesting that microbial composition could potentially influence its action . Furthermore, the presence of drug-resistant mutations can impact the effectiveness of crizotinib .

Safety and Hazards

Crizotinib may cause an allergic skin reaction and is suspected of causing genetic defects . It may also cause eye irritation . Other side effects include anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

properties

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009329
Record name Crizotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Crizotinib is a tyrosine kinase receptor inhibitor that targets anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d'Origine Nantais (RON). When activated, ALK inhibits apoptosis and promotes cell proliferation, and ALK-gene translocations can lead to the expression of oncogenic fusion proteins. A small portion of non-small cell lung cancer (NSCLC) patients have ALK-positive tumors. Most of these cases are characterized by the fusion of ALK with the chimeric protein echinoderm microtubule-associated protein-like 4 (EML4), resulting in increased kinase activity. Crizotinib inhibits ALK by inhibiting its phosphorylation and creating an inactive protein conformation. This ultimately lowers the proliferation of cells carrying this genetic mutation and tumour survivability. _In vitro_ assays on tumor cell lines demonstrated that crizotinib inhibits ALK, ROS1, and c-Met phosphorylation in a concentration-dependent manner. _In vivo_ studies in mice with tumor xenografts that expressed EML4- or nucleophosmin (NPM)-ALK fusion proteins or c-Met showed that crizotinib has antitumor activity.
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Crizotinib

CAS RN

877399-52-5
Record name Crizotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877399-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crizotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877399525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crizotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRIZOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AH36668S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crizotinib
Reactant of Route 2
Reactant of Route 2
Crizotinib
Reactant of Route 3
Crizotinib
Reactant of Route 4
Reactant of Route 4
Crizotinib
Reactant of Route 5
Crizotinib
Reactant of Route 6
Crizotinib

Q & A

Q1: What is the primary mechanism of action of Crizotinib?

A: Crizotinib functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) []. Specifically, it targets anaplastic lymphoma kinase (ALK) and mesenchymal epithelial transition factor (MET), also known as hepatocyte growth factor receptor (HGFR) []. By binding to the ATP-binding site of these kinases, Crizotinib prevents their phosphorylation and activation, thus blocking downstream signaling pathways involved in tumor cell growth and survival [].

Q2: What are the key downstream effects of Crizotinib's inhibition of ALK and MET?

A2: Crizotinib's inhibition of ALK and MET leads to a cascade of downstream effects that ultimately suppress tumor growth and survival. These include:

  • Reduced Cellular Proliferation: By inhibiting ALK and MET, Crizotinib disrupts signaling cascades crucial for cell cycle progression, effectively slowing down or halting tumor cell proliferation [].
  • Induction of Apoptosis: Crizotinib can tip the balance within the cell towards programmed cell death (apoptosis) by affecting the expression of pro-apoptotic proteins like PUMA and Bim [].
  • Inhibition of Metastasis: ALK and MET are implicated in processes that allow cancer cells to invade surrounding tissues and spread to distant sites. By inhibiting these kinases, Crizotinib potentially impedes tumor metastasis [].
  • Decreased Angiogenesis: There is evidence that Crizotinib may reduce the formation of new blood vessels that tumors need to grow, further limiting their development [].

Q3: What is the molecular formula and weight of Crizotinib?

A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of Crizotinib. For detailed structural information, please refer to drug databases or publications specifically addressing the chemical characterization of Crizotinib.

Q4: Does Crizotinib possess any catalytic properties itself?

A4: No, Crizotinib is not known to possess catalytic properties. Its mechanism of action relies on inhibiting the catalytic activity of its target kinases, ALK and MET, rather than acting as a catalyst itself.

Q5: Have computational methods been used to study Crizotinib resistance?

A: Yes, computational methods like adaptive biasing force (ABF) simulations and free energy calculations have been employed to understand the resistance mechanisms of Crizotinib []. These studies helped to elucidate how mutations in the ALK kinase domain (e.g., L1152R, G1202R, and S1206Y) can weaken Crizotinib's binding affinity, leading to drug resistance [].

Q6: How do structural modifications of Crizotinib affect its activity?

A: Although the provided research does not detail specific structural modifications of Crizotinib, it highlights the significance of the ALK kinase domain in drug resistance. Mutations within this domain can alter Crizotinib's binding affinity and, consequently, its efficacy []. This underscores the importance of structure-activity relationship (SAR) studies in developing next-generation ALK inhibitors that can overcome such resistance mechanisms [, ].

Q7: What are the known mechanisms of resistance to Crizotinib in ALK-positive NSCLC?

A7: Several mechanisms of acquired resistance to Crizotinib have been identified in ALK-positive NSCLC. These include:

  • Secondary mutations within the ALK kinase domain: These mutations, such as L1196M and G2032R, can alter the binding site of Crizotinib, rendering it less effective [, , ].
  • ALK gene amplification: Increased copies of the ALK fusion gene can lead to an overproduction of the target protein, diluting the inhibitory effect of Crizotinib [, ].
  • Activation of alternative bypass signaling pathways: Cancer cells can circumvent ALK inhibition by activating other signaling pathways that promote survival and proliferation, such as EGFR signaling [, ].
  • Tumor heterogeneity: Different subpopulations of tumor cells may harbor varying sensitivities to Crizotinib, allowing resistant clones to emerge under selective pressure [].

Q8: Is there cross-resistance between Crizotinib and other ALK inhibitors?

A: Yes, cross-resistance can occur. For example, the ALK G1202R mutation has been associated with resistance to Crizotinib, ceritinib, and alectinib []. This highlights the need for next-generation inhibitors with distinct binding profiles to overcome a broader range of resistance mechanisms [].

Q9: Is there a correlation between Crizotinib plasma concentration and its efficacy?

A: Research suggests a potential link between minimum plasma concentration (Cmin) of Crizotinib and its efficacy []. Patients with Cmin above a proposed threshold of 235 ng/mL tended to have longer progression-free survival (PFS) compared to those below this threshold []. These findings support the potential utility of therapeutic drug monitoring to optimize Crizotinib treatment [].

Q10: Has Crizotinib demonstrated efficacy in preclinical models of ALK-positive cancers?

A10: Yes, Crizotinib has shown substantial preclinical activity against ALK-positive cancers in various models, including:

  • Cell lines: Crizotinib effectively inhibits the growth and survival of ALK-positive cell lines derived from various cancer types, including NSCLC, anaplastic large cell lymphoma (ALCL), and others [, ].
  • Xenograft models: In vivo studies using mice implanted with human tumor cells have demonstrated that Crizotinib can significantly shrink tumors and prolong survival [, ].
  • Orthotopic brain models: Crizotinib has shown efficacy in preclinical models of brain metastases, suggesting potential for treating central nervous system (CNS) involvement [].

Q11: What is the role of PUMA in Crizotinib-induced apoptosis in colon cancer cells?

A: Research has identified PUMA, a pro-apoptotic protein, as a crucial mediator of Crizotinib-induced apoptosis in colon cancer cells []. Crizotinib treatment leads to PUMA upregulation, which in turn triggers apoptosis []. Notably, PUMA deficiency diminishes the apoptotic response and therapeutic effectiveness of Crizotinib in colon cancer models [], highlighting PUMA's importance in this context.

Q12: What analytical techniques are employed to quantify Crizotinib in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for the sensitive and specific quantification of Crizotinib in biological samples, such as plasma and tissues []. This technique enables researchers to accurately measure drug concentrations for pharmacokinetic studies and therapeutic drug monitoring [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.